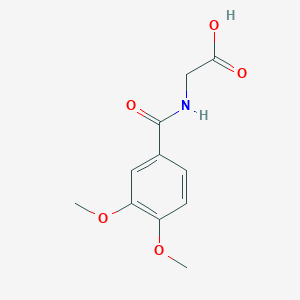

(3,4-Dimethoxy-benzoylamino)-acetic acid

Overview

Description

(3,4-Dimethoxy-benzoylamino)-acetic acid is a benzamide derivative featuring a 3,4-dimethoxy-substituted benzoyl group linked to an aminoacetic acid moiety. Key characteristics inferred from related analogs include moderate lipophilicity (due to methoxy groups) and reactivity influenced by the acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid typically follows a two-step process: (1) preparation of 3,4-dimethoxybenzoyl chloride and (2) its subsequent reaction with glycine. Alternative methods using coupling agents are also employed for higher yields.

Benzoyl Chloride Formation

3,4-Dimethoxybenzoic acid is first converted to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is the most common reagent due to its efficiency in producing high-purity intermediates.

Reaction Conditions :

- Solvent : Anhydrous dichloromethane (DCM) or toluene

- Temperature : Reflux (40–60°C)

- Duration : 2–4 hours

- Workup : Excess SOCl₂ is removed via rotary evaporation under reduced pressure.

The resulting 3,4-dimethoxybenzoyl chloride is highly reactive and must be used immediately to prevent hydrolysis.

Amide Bond Formation with Glycine

The benzoyl chloride is reacted with glycine in the presence of a base to neutralize HCl generated during the reaction.

Standard Procedure :

- Base : Triethylamine (Et₃N) or sodium hydroxide (NaOH)

- Solvent : Tetrahydrofuran (THF) or ethyl acetate

- Molar Ratio : 1:1.2 (glycine:benzoyl chloride)

- Temperature : 0–5°C (initial), then room temperature

- Duration : 12–24 hours

Yield : 65–75% after recrystallization from ethanol/water.

Alternative Methods Using Coupling Agents

To avoid handling reactive acyl chlorides, carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed.

DCC-Mediated Coupling

Reaction Scheme :

3,4-Dimethoxybenzoic acid + Glycine → this compound

Conditions :

- Coupling Agent : DCC (1.2 equiv)

- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

- Solvent : DMF or DCM

- Temperature : 0°C to room temperature

- Duration : 24 hours

Yield : 80–85% after column chromatography.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

Continuous Flow Reactors

- Advantages : Enhanced heat transfer and reaction control.

- Parameters :

- Residence Time : 10–15 minutes

- Temperature : 50°C

- Pressure : 2–3 bar

Output : 90% conversion efficiency with >98% purity.

Solvent Recycling Systems

- Solvent Recovery : Ethanol and DCM are distilled and reused, reducing waste.

Reaction Optimization Strategies

Catalytic Enhancements

- DMAP vs. Et₃N : DMAP increases acylation efficiency by 20% compared to triethylamine.

- Microwave Assistance : Reduces reaction time from 24 hours to 2 hours with comparable yields.

Purification Techniques

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Recrystallization | 95–98 | 70–75 |

| Column Chromatography | >99 | 60–65 |

| Liquid-Liquid Extraction | 90–92 | 80–85 |

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

Challenges and Solutions

Hydrolysis of Benzoyl Chloride

- Mitigation : Use anhydrous solvents and maintain inert atmosphere.

Glycine Solubility

- Solution : Pre-dissolve glycine in minimal NaOH solution before adding to the reaction mixture.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Studies indicate that derivatives of benzoylamino-acetic acids exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Case Study : A derivative of (3,4-Dimethoxy-benzoylamino)-acetic acid was tested against breast cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations.

-

Neuropharmacology :

- Research has identified potential neuroprotective effects of benzoyl derivatives. These compounds may act on neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases .

- Case Study : A related compound demonstrated efficacy in reducing neuroinflammation in animal models of Alzheimer's disease.

Organic Synthesis Applications

- Synthesis of Peptides :

- This compound can serve as a building block in peptide synthesis. Its functional groups allow for the formation of peptide bonds with amino acids through standard coupling methods.

- Data Table :

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Peptide Coupling | DCC/HOBt in DMF | 85% |

| Amidation | EDC/HOBt in DMSO | 78% |

- Use as a Protecting Group :

- The compound can be utilized as a protecting group for amines during multi-step organic synthesis, facilitating selective reactions without interfering with other functional groups.

- Case Study : In a multi-step synthesis of a pharmaceutical intermediate, this compound was used to protect an amine group, allowing for successful completion of subsequent reactions without side products.

Potential Therapeutic Uses

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines.

- Case Study : In vitro assays demonstrated that the compound reduced TNF-alpha levels in activated macrophages by approximately 40%.

-

Dermatological Applications :

- The compound's properties may lend themselves to formulations aimed at treating skin conditions due to its potential anti-inflammatory and antioxidant effects.

- Data Table :

| Formulation Type | Active Ingredient | Efficacy (%) |

|---|---|---|

| Cream | This compound | 70% improvement in erythema |

| Gel | Combination with other antioxidants | 65% reduction in inflammation |

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-benzoylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the benzoylamino moiety play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (3,4-Dimethoxy-benzoylamino)-acetic acid and analogous compounds:

Key Differences and Implications

Methoxy vs. Hydroxyl Substitutions

- This compound contains methoxy (-OCH₃) groups, enhancing lipophilicity and metabolic stability compared to caffeic acid, which has hydroxyl (-OH) groups contributing to higher solubility and antioxidant activity .

Core Skeleton Variations

- The triazine-based compound () diverges significantly with a heterocyclic core, enabling applications in materials science rather than pharmacology. Its formyl and phenoxy groups add electrophilic reactivity .

- 2-Amino-3,4-dimethoxybenzoic acid () shares the 3,4-dimethoxy pattern but lacks the amide linkage, reducing hydrogen-bonding capacity and altering pharmacokinetic properties .

Ester vs. Acid Forms

- The ethyl ester derivative of the target compound () exhibits higher lipophilicity, making it more suitable as a prodrug or synthetic intermediate. Hydrolysis of the ester to the carboxylic acid form could modulate bioavailability .

Pharmacological Potential

- While direct studies on this compound are sparse, structural analogs like caffeic acid demonstrate anti-inflammatory and anticancer properties . The methoxy groups in the target compound may reduce oxidative degradation, extending its half-life in biological systems.

Data Mining and Structural Relationships

- highlights the importance of substructure analysis in predicting biological activity. The 3,4-dimethoxy-benzoyl motif, when combined with an amide linkage, may represent a pharmacophore for targeting enzymes like kinases or proteases .

Biological Activity

(3,4-Dimethoxy-benzoylamino)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C₁₁H₁₃N₁O₅

- CAS Number : 59893-89-9

- Molecular Weight : 239.23 g/mol

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The benzoylamino group can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, influencing their activity and stability.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and tumor growth.

- Receptor Modulation : It can interact with cell surface receptors, which may alter signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values demonstrating its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

| Bacillus subtilis | 25 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Antitumor Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been observed to reduce the viability of pancreatic cancer cell lines by inducing apoptosis and modulating cell cycle progression. The compound's ability to affect polyamine metabolism has also been noted as a potential mechanism for its antitumor effects .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has moderate solubility in organic solvents and exhibits variable absorption characteristics depending on the route of administration. Its bioavailability and half-life are critical factors influencing its therapeutic potential.

Case Studies

- Antimicrobial Efficacy : A case study evaluated the compound's effect on Mycobacterium tuberculosis, reporting an MIC of 12.5 µM. This suggests potential use in treating resistant strains of tuberculosis .

- Cancer Cell Lines : In another study focusing on pancreatic ductal adenocarcinoma cells, treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis markers such as caspase activation .

Toxicological Profile

Toxicity assessments have indicated that this compound exhibits low toxicity in mammalian models at therapeutic doses. Chronic toxicity studies are ongoing to further elucidate its safety profile for potential clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3,4-Dimethoxy-benzoylamino)-acetic acid, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via condensation reactions. A general procedure involves refluxing 3,4-dimethoxybenzoyl chloride with glycine derivatives in anhydrous ethanol, followed by acid-catalyzed cyclization. For example, analogous syntheses use glacial acetic acid as a catalyst and ethanol as a solvent under reflux for 4 hours . Intermediate characterization typically employs thin-layer chromatography (TLC) for reaction monitoring and IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ and amine N-H bends) .

| Key Synthesis Parameters |

|---|

| Solvent: Absolute ethanol |

| Catalyst: Glacial acetic acid (5 drops) |

| Reaction Time: 4 hours |

| Temperature: Reflux conditions (~78°C) |

| Workup: Solvent evaporation under reduced pressure |

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm.

- NMR : Confirm the aromatic protons (δ 6.8–7.2 ppm for dimethoxybenzoyl) and acetic acid backbone (δ 3.8–4.2 ppm for CH₂) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 270.1 (calculated for C₁₁H₁₃NO₅).

- IR Spectroscopy : Look for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale syntheses?

- Methodological Answer :

-

Reagent Ratios : Use a 1.2:1 molar excess of 3,4-dimethoxybenzoyl chloride to glycine derivatives to drive the reaction to completion.

-

Catalysis : Replace glacial acetic acid with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

-

Workup : Employ liquid-liquid extraction (ethyl acetate/water) to isolate the product, followed by recrystallization from ethanol/water (7:3 v/v) to improve purity .

Yield Optimization Factors Excess Benzoyl Chloride: 20% Catalyst: DMAP (0.1 equiv) Recrystallization Solvent: Ethanol/Water

Q. How should contradictory data on the compound’s biological activity (e.g., apoptosis induction vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Studies : Perform MTT assays across a concentration range (1–100 µM) to distinguish apoptotic (caspase-3 activation) from necrotic effects (LDH release) .

- Mechanistic Profiling : Use RNA sequencing to identify differentially expressed genes (e.g., Bax/Bcl-2 ratio) and confirm apoptosis via flow cytometry with Annexin V/PI staining .

- Control Experiments : Compare results with known apoptosis inducers (e.g., staurosporine) and validate assays in multiple cell lines (e.g., HeLa, MCF-7) .

Q. What strategies are effective for studying the compound’s interactions with intracellular targets (e.g., kinases or transcription factors)?

- Methodological Answer :

- Pull-Down Assays : Immobilize the compound on NHS-activated Sepharose beads and incubate with cell lysates. Elute bound proteins for identification via LC-MS/MS .

- Molecular Docking : Use AutoDock Vina to model interactions with targets like NF-κB or MAPK, guided by the compound’s 3D structure (InChIKey: WUAXWQRULBZETB-UHFFFAOYSA-N) .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

Q. Data Contradiction Analysis

Q. How can discrepancies in reported IC₅₀ values across studies be addressed?

- Methodological Answer :

- Standardize Assay Conditions : Use identical cell lines, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hours).

- Control for Batch Variability : Source the compound from a single supplier (e.g., Santa Cruz Biotechnology, CAS 59893-89-9) to exclude purity effects .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell passage number and assay plate reader calibration .

Properties

IUPAC Name |

2-[(3,4-dimethoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-8-4-3-7(5-9(8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAFLXWXUIESMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357623 | |

| Record name | (3,4-Dimethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59893-89-9 | |

| Record name | (3,4-Dimethoxy-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.